Enrofloxacin-d5 HI (ethyl-d5)
Description
Contextualization of Fluoroquinolone Antimicrobials in Veterinary Pharmaceutical Research
Fluoroquinolones are a significant and expanding class of synthetic antimicrobial agents that are critically important in veterinary medicine. veteriankey.comnih.gov These broad-spectrum bactericidal drugs are effective against a wide array of clinically significant veterinary pathogens. veteriankey.comnih.gov Since the introduction of enrofloxacin (B1671348) in the late 1980s, the use of fluoroquinolones in animal health has grown substantially. veteriankey.comnih.gov Enrofloxacin was the first fluoroquinolone approved for veterinary use and is effective against various bacterial infections, including those of the respiratory, digestive, and urogenital systems. nih.govchemicalbook.com It demonstrates potent activity against gram-negative bacteria such as E. coli and Salmonella, and also has a good antibacterial effect on gram-positive bacteria. chemicalbook.com The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication. caymanchem.com Due to their efficacy, fluoroquinolones are used in a variety of animal species, including dogs, cats, cattle, and pigs. veteriankey.comnih.gov When administered to some animals, enrofloxacin can be metabolized to ciprofloxacin (B1669076), another effective fluoroquinolone. frontiersin.org
Rationale for Stable Isotope Labeling in Advanced Analytical Chemistry and Mechanistic Biology
Stable isotope labeling is a powerful technique used to trace the path of an isotope through a chemical reaction, metabolic pathway, or biological system. wikipedia.org This is achieved by replacing one or more atoms in a molecule with their non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wikipedia.orgsymeres.com These labeled compounds are invaluable tools for understanding chemical and biological processes. symeres.com
In analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR), stable isotope-labeled compounds serve as exceptional internal standards. wikipedia.orgsymeres.comnih.gov The use of a deuterated internal standard, for example, improves the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) by allowing for precise quantification of the target analyte in complex biological samples. veeprho.comnih.gov This is because the labeled standard has nearly identical chemical and physical properties to the analyte but a different mass, allowing it to be distinguished by the mass spectrometer. nih.gov This approach helps to correct for variations during sample preparation and analysis, leading to more reliable and accurate results. nih.gov
In mechanistic biology, stable isotope labeling provides insights into metabolic pathways, bioavailability, and drug interactions. symeres.comnih.gov By introducing a labeled compound into a biological system, researchers can track its metabolism and identify the resulting products, a process crucial for drug development and understanding disease. wikipedia.orgsymeres.com This technique, known as metabolic flux analysis, helps to explain the flow of elements through metabolic pathways within a cell. wikipedia.orgfrontiersin.org
Structure
3D Structure of Parent
Properties
CAS No. |
1219795-24-0 |
|---|---|
Molecular Formula |
C19H23FIN3O3 |
Molecular Weight |
492.3 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydroiodide |
InChI |
InChI=1S/C19H22FN3O3.HI/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H/i1D3,2D2; |
InChI Key |
NYCAUWIIPPYOAQ-LUIAAVAXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.I |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.I |
Purity |
95% by HPLC; 99% atom D |
Related CAS |
93106-60-6 (unlabelled free base); 112732-17-9 (unlabelled hydrochloride) |
Synonyms |
1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid HI |
tag |
Ofloxacin Impurities |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Enrofloxacin D5 Hi Ethyl D5
Strategic Approaches to Deuterium (B1214612) Incorporation within the Ethyl Moiety
The introduction of deuterium into the ethyl group of enrofloxacin (B1671348) requires specific synthetic strategies to ensure the label is stable and located at the desired position.
Multi-step Synthetic Pathways for Targeted Deuteration
A common and effective method for synthesizing Enrofloxacin-d5 (B563872) involves a multi-step pathway that builds the molecule from deuterated precursors. This approach offers high control over the position of the deuterium atoms.
A key strategy involves the synthesis of a deuterated intermediate, 1-ethyl-d5-piperazine. This is then coupled with the fluoroquinolone core. A patented method describes the synthesis starting with the reaction of 1-ethyl-piperazine-d5 with 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester. google.com This reaction, a Buchwald-Hartwig coupling, is followed by alkaline hydrolysis to yield the final deuterated enrofloxacin product. google.com This method is noted for its high yield and suitability for large-scale production while maintaining high isotopic abundance. google.com
An alternative approach starts with ciprofloxacin (B1669076) (CIP), which contains the core quinolone structure but lacks the ethyl group on the piperazine (B1678402) ring. nih.gov Enrofloxacin-d3 has been synthesized by reacting ciprofloxacin with 1-bromoethane-2,2,2-d3 in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as N,N-dimethylformamide (DMF). nih.govmdpi.com This S_N2 substitution reaction can be adapted to produce Enrofloxacin-d5 by using a fully deuterated ethylating agent, such as iodoethane-d5 (B31937) or bromoethane-d5.
Table 1: Key Reagents in Multi-step Synthesis of Enrofloxacin-d5
| Reagent | Role |
| 1-ethyl-d5-piperazine | Deuterated building block containing the ethyl-d5 moiety. |
| 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester | Fluoroquinolone core for coupling reaction. |
| Ciprofloxacin (CIP) | Precursor molecule for ethylation. |
| Iodoethane-d5 or Bromoethane-d5 | Deuterated ethylating agent. |
| Palladium catalysts (e.g., Pd(dba)3) and ligands (e.g., BINAP) | Catalyze the Buchwald-Hartwig coupling reaction. |
| Base (e.g., Cs2CO3, Et3N) | Promotes the coupling or substitution reaction. |
| Solvent (e.g., DMF) | Provides the reaction medium. |
Catalytic Deuteration and Isotopic Exchange Processes for Enrofloxacin-d5 Precursors
Catalytic methods provide an alternative for introducing deuterium. While direct H-D exchange on the final enrofloxacin molecule is challenging due to the complexity of the molecule, exchange reactions on precursors are more feasible.
Catalytic H-D exchange reactions often utilize a deuterium source, such as heavy water (D₂O), and a metal catalyst. tn-sanso.co.jp Recent advancements have highlighted the use of iron-based single-atom catalysts for efficient deuteration of aromatic and heterocyclic compounds. nih.gov Such methods could potentially be applied to precursors of enrofloxacin. For instance, a precursor containing an ethyl group could undergo catalytic deuteration prior to its incorporation into the final molecule. This approach can be cost-effective, especially with the development of non-noble metal catalysts. nih.gov
Flow synthesis methods using microwave technology and platinum-based catalysts have also been developed for the deuteration of aromatic compounds, offering improved efficiency and scalability. tn-sanso.co.jp These innovative techniques could be adapted for the synthesis of deuterated intermediates required for Enrofloxacin-d5 production.
Rigorous Isotopic Purity and Positional Integrity Assessment
To ensure the reliability of Enrofloxacin-d5 HI as an internal standard, it is essential to verify its isotopic purity and the precise location of the deuterium atoms. This is achieved through a combination of advanced analytical techniques.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Site Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the exact position of deuterium atoms within a molecule. simsonpharma.com In ¹H NMR, the absence of signals at the chemical shifts corresponding to the ethyl protons of non-labeled enrofloxacin confirms successful deuteration. nih.govchemicalbook.com
For a more detailed analysis, ²H (Deuterium) NMR can be employed to directly observe the deuterium nuclei, confirming their presence and chemical environment. Comparing the ¹H and ¹³C NMR spectra of the deuterated compound with its non-labeled counterpart allows for unambiguous assignment of the deuterium locations. researchgate.netpitt.edu For example, in the ¹H NMR spectrum of Enrofloxacin-d3, the signal for the methyl protons is absent, while the methylene (B1212753) protons adjacent to the deuterated methyl group show a characteristic signal. nih.gov A similar analysis for Enrofloxacin-d5 would show the absence of all five ethyl proton signals.
High-Resolution Mass Spectrometry (HRMS) for Quantitative Isotopic Abundance Determination
High-Resolution Mass Spectrometry (HRMS) is the primary technique for determining the isotopic purity and distribution of a deuterated compound. researchgate.netresearchgate.net By providing highly accurate mass measurements, HRMS can distinguish between molecules with very small mass differences, such as the various isotopologues of Enrofloxacin-d5.
Electrospray ionization (ESI) coupled with HRMS is commonly used for this purpose. researchgate.net The mass spectrum of Enrofloxacin-d5 will show a molecular ion peak ([M+H]⁺) that is 5 mass units higher than that of unlabeled enrofloxacin. researchgate.net The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1-d4), and fully deuterated (d5) forms are used to calculate the isotopic purity. researchgate.net A high isotopic purity (typically >98%) is crucial for an effective internal standard to avoid interference from the unlabeled analyte.
Table 2: HRMS Data for Enrofloxacin and its Deuterated Isotopologue
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) |
| Enrofloxacin | C₁₉H₂₂FN₃O₃ | 360.1718 |
| Enrofloxacin-d5 | C₁₉H₁₇D₅FN₃O₃ | 365.2032 |
Note: The calculated masses are based on the most abundant isotopes of each element.
Optimization of Synthetic Yields and Analytical-Grade Purity for Isotopic Standards
The production of Enrofloxacin-d5 HI for use as an analytical standard demands both high synthetic yield to ensure cost-effectiveness and exceptional purity to guarantee analytical accuracy.
Optimization of the synthetic process involves fine-tuning reaction conditions such as temperature, reaction time, and the stoichiometry of reactants and catalysts. For instance, in the Buchwald-Hartwig coupling method, the choice of palladium catalyst, ligand, and base can significantly impact the yield and purity of the product. google.com A Chinese patent suggests that using specific ratios of reactants and certain catalysts can lead to very high yields while maintaining isotopic abundance. google.com
Purification is a critical final step. Techniques like preparative High-Performance Liquid Chromatography (HPLC) are often employed to remove any unreacted starting materials, non-deuterated or partially deuterated species, and other byproducts. The final product's purity is typically verified by analytical HPLC, often aiming for a purity of 95% or higher. nih.gov The combination of optimized synthesis and rigorous purification ensures that the final Enrofloxacin-d5 HI meets the stringent requirements for an analytical-grade isotopic standard. cwsabroad.com
Advanced Analytical Applications of Enrofloxacin D5 Hi Ethyl D5 in Quantitative Research
Development and Validation of Isotope Dilution Mass Spectrometry (IDMS) Methodologies
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. The near-identical chemical and physical properties of the labeled and unlabeled compounds ensure they behave similarly during extraction, cleanup, and analysis, leading to highly accurate and precise quantification.
LC-MS/MS has become the method of choice for the sensitive and selective determination of enrofloxacin (B1671348) and its primary metabolite, ciprofloxacin (B1669076). rsc.org In these methods, Enrofloxacin-d5 (B563872) HI (ethyl-d5) is added to samples at the beginning of the analytical process. mdpi.com A typical protocol involves sample extraction, often using solvents like acetonitrile, followed by a cleanup step, which may include solid-phase extraction (SPE) to remove interfering matrix components. psu.eduiaea.org
The extracted and cleaned sample is then injected into an LC system, where enrofloxacin and its deuterated internal standard are separated from other compounds. nih.gov The eluent from the LC column is introduced into a tandem mass spectrometer for detection and quantification. nih.gov Validation of these methods is performed according to international guidelines and typically includes assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). unimi.itmdpi.com For instance, one study reported an LOQ of 0.01 μg·mL⁻¹ for enrofloxacin in donkey plasma. mdpi.com Another method for chicken tissues demonstrated extraction efficiencies ranging from 90% to 103% for enrofloxacin. psu.edu
A novel approach has been the use of dual deuterated isomers, such as Enrofloxacin-d5 and Enrofloxacin-d3, as isotope surrogates. mdpi.comnih.govnih.gov This strategy has been shown to extend the linear calibration range and improve the accuracy of quantification, especially when dealing with samples containing widely varying concentrations of the analyte. mdpi.comnih.gov
Table 1: Example of LC-MS/MS Parameters for Enrofloxacin Analysis
| Parameter | Condition | Reference |
|---|---|---|
| LC Column | C18 reverse-phase | iaea.orgnih.gov |
| Mobile Phase | Gradient of 0.1% formic acid in water and methanol/acetonitrile | nih.govpeerj.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | rsc.org |
| MS/MS Transition (Enrofloxacin) | m/z 360.0 > 316.1, 242.3 | mdpi.com |
| MS/MS Transition (Enrofloxacin-d5) | m/z 365.0 > 321.1, 347.0 | unimi.itmdpi.com |
Effective ionization is critical for achieving high sensitivity in LC-MS/MS. Electrospray ionization (ESI) is commonly used for fluoroquinolones. nih.gov The optimization of ESI parameters, such as sprayer voltage, gas flow rates (nebulizing and drying gas), and temperatures, is essential for maximizing the signal response. chromatographyonline.comnih.gov For enrofloxacin and its deuterated analog, operating in the positive ion mode generally yields the best results. rsc.org The composition of the make-up flow can also be adjusted to enhance ionization efficiency. ut.ee
The fragmentation of the protonated molecular ions of enrofloxacin ([M+H]⁺ at m/z 360.2) and Enrofloxacin-d5 ([M+H]⁺ at m/z 365.2) in the collision cell of the mass spectrometer produces characteristic product ions. For enrofloxacin, major product ions are observed at m/z 342.2 (loss of water), 316.2 (loss of a cyclopropyl (B3062369) group), and 288.2 (further fragmentation). The fragmentation pathway for Enrofloxacin-d5 is analogous, with the corresponding product ions shifted by 5 mass units. mdpi.com The selection of specific and intense precursor-to-product ion transitions, known as selected reaction monitoring (SRM), provides high selectivity for quantification. mdpi.com
Application in Bioanalytical Method Development for Trace Residue Analysis in Non-Human Matrices
The use of Enrofloxacin-d5 HI (ethyl-d5) is crucial for the accurate quantification of enrofloxacin residues in complex biological matrices, where the presence of other substances can interfere with the analysis.
Ensuring food safety requires sensitive and reliable methods to monitor veterinary drug residues in products of animal origin. scirp.org Enrofloxacin-d5 HI (ethyl-d5) is instrumental in developing robust analytical methods for quantifying enrofloxacin in various food matrices like meat (chicken, pork), milk, and eggs. researchgate.netnih.gov The use of a deuterated internal standard helps to compensate for matrix effects that can suppress or enhance the analyte signal, leading to inaccurate results. researchgate.net
For example, a method for determining enrofloxacin in chicken meat utilized Enrofloxacin-d5 to achieve accurate quantification. researchgate.net Another multi-residue method for various animal-derived foods also employed Enrofloxacin-d5, reporting limits of detection (LOD) in the range of 0.1–0.3 µg/kg and limits of quantification (LOQ) between 0.3–10 µg/kg. nih.gov A study on aquatic products demonstrated the successful application of a dual deuterated isomer method for analyzing enrofloxacin residues ranging from 108 to 4340 μg/kg. mdpi.comnih.gov
Table 2: Performance of an LC-MS/MS Method for Enrofloxacin in Chicken Tissues using a Deuterated Internal Standard
| Matrix | Recovery (%) | Reference |
|---|---|---|
| Plasma | 95 - 102 | psu.edu |
| Muscle | 90 - 99 | psu.edu |
| Skin/Fat | 94 - 98 | psu.edu |
| Kidney | 98 - 103 | psu.edu |
| Liver | 93 - 99 | psu.edu |
In pharmacokinetic and metabolic studies, Enrofloxacin-d5 HI (ethyl-d5) is essential for the accurate measurement of enrofloxacin concentrations in biological fluids and tissues. For instance, the pharmacokinetics of enrofloxacin have been studied in donkeys by analyzing plasma, urine, and feces samples, with Enrofloxacin-d5 used as the internal standard. mdpi.com In this study, the accuracy of the method for enrofloxacin ranged from 83.49% to 116.88%. mdpi.com
Similarly, methods have been developed for the quantification of enrofloxacin in the plasma of broiler chickens and in various chicken tissues, including liver, kidney, and muscle. psu.edumdpi.com The use of Enrofloxacin-d5 ensures that any loss of analyte during the extensive sample preparation required for these complex matrices is accounted for, leading to reliable data for pharmacokinetic modeling and residue depletion studies. rsc.orgpsu.edu
Methodological Research on Matrix Effect Mitigation and Chromatographic Resolution with Deuterated Internal Standards
The matrix effect, caused by co-eluting endogenous components of the sample matrix, is a significant challenge in LC-MS/MS analysis. researchgate.net These effects can lead to either ion suppression or enhancement, affecting the accuracy and precision of quantification. The use of a co-eluting, isotopically labeled internal standard like Enrofloxacin-d5 HI (ethyl-d5) is the most effective way to mitigate matrix effects. researchgate.net Since the internal standard and the analyte are affected similarly by the matrix, the ratio of their signals remains constant, allowing for accurate quantification. chromatographyonline.com
Research has shown that while deuterated standards are highly effective, slight differences in chromatographic retention times between the analyte and the deuterated standard can sometimes occur due to the deuterium (B1214612) isotope effect. This can be addressed by optimizing the chromatographic conditions, such as the gradient elution program, to ensure co-elution or at least consistent elution profiles. peerj.com The selectivity of tandem mass spectrometry often allows for accurate quantification even with partial chromatographic separation. chromatographyonline.comnih.gov The development of methods using dual deuterated standards has also been explored to further improve accuracy over a wide concentration range and to better compensate for matrix effects in highly variable samples. mdpi.comnih.govnih.gov
Interlaboratory Comparison Studies and Proficiency Testing Schemes Employing Enrofloxacin-d5 as a Reference
The reliability and comparability of analytical results among different laboratories are paramount in quantitative research, particularly in regulatory monitoring and food safety. Interlaboratory comparison studies and proficiency testing (PT) schemes are essential tools for evaluating the performance of analytical methods and the competence of laboratories. In the analysis of fluoroquinolone residues, Enrofloxacin-d5 HI (ethyl-d5) plays a crucial role as an internal standard to ensure the accuracy and precision of the obtained data.
Proficiency testing is a formal evaluation of a laboratory's analytical performance through inter-laboratory comparisons. testveritas.com These schemes are a requirement of the ISO/IEC 17025 standard for testing and calibration laboratories. testveritas.com The participation in PT programs allows laboratories to identify potential analytical problems, validate their measurement uncertainty claims, and demonstrate the accuracy of their results to third parties. testveritas.com
In a notable inter-laboratory study, three laboratories collaborated to validate a method for quantifying enrofloxacin in chicken meat. nih.gov This study utilized a liquid-liquid extraction method with a solid-phase extraction clean-up, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Crucially, Enrofloxacin-d5 was employed as the internal standard to ensure the accuracy of the quantification. nih.gov The laboratories analyzed a certified reference material (CRM) in triplicate. nih.gov The results indicated no statistically significant differences in the precision of the method among the participating laboratories. nih.gov Furthermore, the z-scores, which measure the deviation of a laboratory's result from the reference value, were all within the acceptable limit of ±2, signifying a high degree of accuracy. nih.govnih.gov
The following table presents the statistical evaluation of the inter-laboratory measurements for the enrofloxacin certified reference material in chicken meat.
Table 1: Statistical Evaluation of Inter-laboratory Measurements for Enrofloxacin in a Certified Reference Material (Chicken Meat)
| Laboratory No. | Result 1 (mg/kg) | Result 2 (mg/kg) | Result 3 (mg/kg) | Mean (mg/kg) | Standard Deviation | z-score |
|---|---|---|---|---|---|---|
| 1 | 19.3 | 19.5 | 19.7 | 19.5 | 0.20 | 0.20 |
| 2 | 18.9 | 19.2 | 18.8 | 19.0 | 0.21 | -0.58 |
| 3 | 19.8 | 20.1 | 19.6 | 19.8 | 0.25 | 0.78 |
Data sourced from an inter-laboratory study on the determination of residual enrofloxacin in chicken meat. nih.gov The certified reference value (Xref) was 19.1 mg/kg with a standard deviation (σ) of 0.7 mg/kg. The z-score is calculated as (xlab − Xref)/σ. nih.gov
In another example, a proficiency test was conducted for the determination of tetracyclines and quinolones, including enrofloxacin, in milk. researchgate.net Eleven laboratories participated in the confirmatory analysis. researchgate.net The results of this proficiency test underscore the importance of robust analytical methods and the role of internal standards in achieving accurate quantification. The quantitative results from the participating laboratories for enrofloxacin and its metabolite ciprofloxacin are detailed in the table below.
Table 2: Quantitative Results of a Proficiency Test for Enrofloxacin and Ciprofloxacin in Milk
| Analyte | Number of Labs | Robust Mean (µg/kg) | Reproducibility Standard Deviation (µg/kg) | Horwitz Standard Deviation (µg/kg) |
|---|---|---|---|---|
| Enrofloxacin | 11 | 17.0 | 4.8 | 5.0 |
| Ciprofloxacin | 11 | 112.5 | 28.4 | 29.5 |
Data from a proficiency test on the determination of tetracyclines and quinolones in milk. researchgate.net
The use of Enrofloxacin-d5 HI (ethyl-d5) as an internal standard in these types of studies is critical for compensating for potential matrix effects and variations in sample preparation and instrument response. ugm.ac.id By providing a stable, isotopically labeled analog of the target analyte, it allows for more accurate and reliable quantification, which is essential for the successful outcome of interlaboratory comparisons and proficiency testing schemes. These programs, in turn, are fundamental for ensuring the quality and consistency of analytical data generated by different laboratories for research and regulatory purposes. testveritas.comresearchgate.net
Mechanistic Research on Enrofloxacin Disposition and Metabolism Utilizing Deuterated Probes
Elucidation of Enrofloxacin (B1671348) Metabolic Pathways through Stable Isotope Tracing
Stable isotope labeling is a non-radioactive method that allows for the precise tracking of a molecule and its metabolites within a biological system. mdpi.com By replacing specific hydrogen atoms with deuterium (B1214612) in the ethyl group of enrofloxacin, researchers can distinguish the labeled compound and its metabolic products from their naturally occurring counterparts using mass spectrometry. This technique has been pivotal in accurately identifying and quantifying the metabolites of enrofloxacin. mdpi.comnih.gov
Identification of Phase I and Phase II Metabolites Using Enrofloxacin-d5 (B563872) as a Tracer
The primary metabolic transformation of enrofloxacin is its de-ethylation to form ciprofloxacin (B1669076), an active metabolite. fao.orgpharmacompass.com The use of Enrofloxacin-d5 allows for the unambiguous identification of ciprofloxacin-d5, confirming this major Phase I metabolic pathway. nih.gov In addition to ciprofloxacin, other metabolites have been identified. For instance, studies in aquatic species have detected deethylene-enrofloxacin as another metabolite. researchgate.net
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. While enrofloxacin primarily undergoes Phase I metabolism, studies have suggested the formation of glucuronide conjugates and other conjugates, such as those with ornithine and lysine, in various species. mdpi.com The application of deuterated tracers is crucial for confirming the structure and quantifying the extent of formation of these conjugated metabolites.
Table 1: Identified Metabolites of Enrofloxacin
| Metabolite Name | Metabolic Phase | Notes |
| Ciprofloxacin | Phase I | The major active metabolite formed by N-dealkylation. fao.orgpharmacompass.com |
| Deethylene-Enrofloxacin | Phase I | Identified in aquatic species. researchgate.net |
| Enrofloxacin-ornithine | Phase II | A conjugate formed by the addition of ornithine. mdpi.com |
| Enrofloxacin-N-methylacetamide | Phase II | Tentatively identified metabolite. mdpi.com |
| Des-ciprofloxacin | Phase I | A minor metabolite. mdpi.com |
| Des-enrofloxacin | Phase I | A minor metabolite. mdpi.com |
In Vitro Metabolic Investigations (e.g., Hepatic Microsome and Hepatocyte Models)
In vitro models are essential tools for studying drug metabolism in a controlled environment. admescope.comnuvisan.com Hepatic microsomes, which are rich in cytochrome P450 (CYP) enzymes, are primarily used to investigate Phase I oxidative metabolism. dls.com Studies using rat liver microsomes have shown that enrofloxacin can inhibit CYP1A1 and CYP1A2 enzymes in a concentration-dependent manner. nih.govresearchgate.net
Hepatocytes, which contain a full complement of drug-metabolizing enzymes and cofactors, are considered the gold standard for in vitro metabolism studies as they can model both Phase I and Phase II reactions. dls.com The use of Enrofloxacin-d5 in these systems allows for a comprehensive profiling of metabolic pathways and the formation rates of various metabolites, providing valuable data for predicting in vivo hepatic clearance. admescope.comnuvisan.com These models are also used to assess the potential for drug-drug interactions by examining the induction or inhibition of metabolizing enzymes. nih.gov
Pharmacokinetic Research in Animal Models (Non-Clinical Disposition Studies)
Pharmacokinetic studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. Enrofloxacin-d5 serves as an invaluable internal standard in these studies, enabling precise quantification of enrofloxacin in various biological matrices like plasma, urine, and tissues. nih.gov
Investigation of Absorption, Distribution, and Excretion Mechanisms
Studies in various animal species have demonstrated that enrofloxacin is generally well-absorbed after oral administration, although bioavailability can vary. mdpi.com The volume of distribution is typically large, indicating extensive penetration into tissues. nih.gov This wide tissue distribution is a key characteristic of enrofloxacin's efficacy. For example, in Yellow River carp (B13450389), enrofloxacin was found to distribute widely in tissues, with the highest concentrations in the gut and bile. frontiersin.org
Excretion of enrofloxacin and its metabolites occurs through both renal and fecal routes. nih.gov In donkeys, urinary excretion accounted for a fraction of the administered dose, with both enrofloxacin and ciprofloxacin being detected in the urine. nih.gov Fecal excretion is also a significant route of elimination. nih.gov The extensive distribution in bile observed in some species suggests that biliary excretion is a primary elimination pathway. frontiersin.org
Table 2: Summary of Enrofloxacin Disposition in Yellow River Carp
| Tissue | Peak Concentration (Cmax) (µg/g or µg/mL) | Time to Peak (Tmax) (h) | Elimination Half-life (T1/2λZ) (h) |
| Gut | 13.07 | 4 | 91.47 |
| Bile | 10.78 | 72 | 86.22 |
| Liver | 4.34 | 1 | 222.29 |
| Kidney | 2.85 | 8 | 157.22 |
| Gill | 2.09 | 1 | 291.13 |
| Skin-muscle | 1.01 | 8 | 87.77 |
| Plasma | 0.79 | 8 | 129.44 |
Data from a study on Yellow River carp following a single oral administration. frontiersin.org
Comparative Pharmacokinetic Analysis Across Diverse Animal Species
Significant differences in the pharmacokinetics of enrofloxacin have been observed across various animal species. nih.govagrojournal.orgfrontiersin.org A comparative study in mice, rats, rabbits, sheep, and cows revealed that the elimination half-life ranged from 89 minutes in mice to 169 minutes in cows. nih.gov Body clearance also varied substantially among the species. nih.gov
In a comparison between dogs and cats, cats exhibited a longer biological half-life, a larger volume of distribution, and lower absolute bioavailability of enrofloxacin compared to dogs. agrojournal.orgfrontiersin.org The rate of metabolism to ciprofloxacin also differs between species. For instance, the conversion is relatively low in fish species compared to mammals like pigs and sheep. frontiersin.org These species-specific differences underscore the importance of conducting pharmacokinetic studies in the target animal species.
Table 3: Comparative Pharmacokinetic Parameters of Enrofloxacin in Different Species (Intravenous Administration)
| Species | Elimination Half-life (min) | Volume of Distribution (L/kg) | Body Clearance (ml/min/kg) |
| Mice | 89 | 10.5 | 68.1 |
| Rats | 100 | 7.2 | 49.8 |
| Rabbits | 101 | 2.9 | 19.9 |
| Sheep | 148 | 1.5 | 4.6 |
| Cows | 169 | 2.1 | 7.3 |
Data adapted from a comparative study across five mammalian species. nih.gov
Studies on Drug Transport Systems and Efflux Mechanisms Using Labeled Enrofloxacin Analogs
Drug transporters play a critical role in the absorption, distribution, and excretion of many xenobiotics, including antibiotics. Enrofloxacin is a known substrate for efflux pumps, such as P-glycoprotein (P-gp), which can actively transport the drug out of cells. mdpi.com This efflux mechanism can reduce the intracellular concentration of the antibiotic, potentially contributing to bacterial resistance. mdpi.comnih.gov
The use of labeled enrofloxacin analogs, including deuterated forms, is crucial for investigating the interaction of enrofloxacin with these transport systems. mdpi.com In vitro cell-based assays, such as those using Caco-2 cells which express P-gp, can be employed to study the transport of labeled enrofloxacin across cell monolayers. These studies help to quantify the extent of efflux and to identify potential inhibitors of these transporters that could be co-administered to enhance the efficacy of enrofloxacin. In bacteria, efflux pumps like the AcrAB-TolC system in E. coli contribute to multidrug resistance by expelling antibiotics like enrofloxacin. nih.govasm.org Understanding the role of these transporters is vital for developing strategies to overcome antibiotic resistance.
Environmental Fate and Ecotoxicological Research Applications of Enrofloxacin D5 Hi Ethyl D5
Tracing Environmental Transformation and Degradation Pathways of Enrofloxacin (B1671348)
The use of Enrofloxacin-d5 (B563872) HI (ethyl-d5) as an internal standard is instrumental in studies that trace the transformation and degradation of enrofloxacin in the environment. By providing a stable reference point, researchers can accurately measure the decline of the parent compound and the emergence of transformation products.
Photolytic and Biodegradation Studies in Aquatic and Terrestrial Systems
Research has demonstrated that enrofloxacin is susceptible to both photolytic and biological degradation in the environment. In aquatic systems, photolysis, particularly under mildly alkaline conditions, can significantly contribute to the dissipation of enrofloxacin. plos.org One study observed rapid decomposition of enrofloxacin in transparent water systems exposed to light, with a dissipation half-life of less than one day. plos.org In contrast, fluoroquinolones like enrofloxacin often exhibit low biodegradation in the environment, though faster degradation has been observed with specific fungal cultures. plos.org
In terrestrial systems, the fate of enrofloxacin is complex due to its interaction with soil and manure particles. Studies on manure, a primary pathway for the introduction of veterinary antibiotics into the environment, have shown that a significant fraction of enrofloxacin can become non-extractable, binding to solid particles almost instantaneously. wur.nl The choice of extraction solvent is critical in these studies to accurately determine the concentration of both the parent compound and its degradation products. wur.nl
Table 1: Environmental Dissipation of Enrofloxacin
| Environmental System | Degradation Pathway | Key Findings |
|---|---|---|
| Aquatic (Transparent Water) | Photodegradation | Rapid decomposition with a dissipation half-life of < 1 day. plos.org |
| Aquatic/Terrestrial | Biodegradation | Generally low, but can be enhanced by specific microorganisms. plos.org |
| Manure/Soil | Binding/Adsorption | High affinity for solid particles, leading to non-extractable residues. wur.nl |
Identification of Environmental Transformation Products with Labeled Standards
The use of isotopically labeled standards like Enrofloxacin-d5 is crucial for the accurate identification and quantification of enrofloxacin's transformation products in environmental matrices. One of the primary metabolites of enrofloxacin is ciprofloxacin (B1669076), another potent antibiotic. nih.govresearchgate.net The conversion of enrofloxacin to ciprofloxacin occurs in the environment and has been documented in various studies. nih.govresearchgate.net
Another transformation product that has been identified in fish samples is deethylene-enrofloxacin. nju.edu.cn The frequent detection of these metabolites, sometimes at concentrations comparable to the parent compound, highlights the importance of including them in environmental monitoring and risk assessments. nju.edu.cncsic.es The development of advanced analytical methods, such as those employing high-resolution mass spectrometry, allows for the screening and identification of both expected and previously unknown transformation products. researchgate.netresearchgate.net
Table 2: Major Transformation Products of Enrofloxacin
| Transformation Product | Parent Compound | Environmental Occurrence | Analytical Note |
|---|---|---|---|
| Ciprofloxacin | Enrofloxacin | Widely detected in environmental samples and as a metabolite in organisms. nih.govresearchgate.net | Often included as a target analyte in monitoring studies. |
| Deethylene-enrofloxacin | Enrofloxacin | Detected in fish samples, indicating its formation in aquatic environments. nju.edu.cn | May require non-targeted screening for identification. |
Research on the Uptake and Accumulation of Enrofloxacin in Non-Target Environmental Organisms (Analytical Perspectives)
From an analytical standpoint, Enrofloxacin-d5 HI (ethyl-d5) is essential for accurately measuring the uptake and accumulation of enrofloxacin in non-target organisms. These organisms can be exposed to the antibiotic through contaminated water, soil, or the food chain. nju.edu.cn
Studies have investigated the presence of enrofloxacin residues in various aquatic products, with some reports indicating high detection rates. nih.gov The concentrations of enrofloxacin and its metabolites in organisms like fish can vary significantly. nih.gov The use of dual deuterated internal standards, such as both enrofloxacin-d5 and enrofloxacin-d3, has been proposed as a novel method to improve the accuracy of quantification over a wide range of residue concentrations. researchgate.netnih.gov
Research has also explored the uptake of enrofloxacin from soil by plants, such as radishes. csic.es These studies are critical for understanding the potential for antibiotic transfer into the human food chain. The complexity of plant and animal matrices necessitates the use of robust analytical methods, often involving solid-phase extraction and liquid chromatography-mass spectrometry, with isotopically labeled standards being a key component for reliable quantification. upc.edu
Development of Advanced Analytical Methods for Environmental Monitoring of Fluoroquinolone Contamination in Water and Soil
The development of sensitive and reliable analytical methods is paramount for monitoring fluoroquinolone contamination in the environment. Enrofloxacin-d5 HI (ethyl-d5) plays a pivotal role as an internal standard in these methods, which are predominantly based on liquid chromatography coupled with mass spectrometry (LC-MS). uva.es
These methods are designed to detect and quantify low levels of fluoroquinolones in complex matrices such as wastewater, surface water, and soil. researchgate.net For instance, a method involving solid-phase extraction followed by ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) has been developed to analyze multiple classes of antibiotics, including fluoroquinolones, in various water samples. researchgate.net
The validation of these analytical methods is crucial and typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nju.edu.cnuva.es For example, a validated method for the determination of enrofloxacin and ciprofloxacin in fish tissue reported an LOD of 0.1 μg/kg and an LOQ of 1 μg/kg. nju.edu.cn The use of isotopically labeled internal standards like Enrofloxacin-d5 helps to compensate for matrix effects and variations in instrument response, ensuring the accuracy and reliability of the data generated in environmental monitoring programs. uva.es
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Ciprofloxacin |
| Deethylene-enrofloxacin |
| Enrofloxacin |
| Enrofloxacin-d3 |
Future Research Trajectories and Innovations in Deuterated Enrofloxacin Applications
Integration of Enrofloxacin-d5 (B563872) HI (ethyl-d5) into Comprehensive Multi-Residue Analytical Platforms
The increasing concern over antimicrobial resistance and food safety has necessitated the development of robust analytical methods capable of simultaneously detecting and quantifying a wide range of veterinary drug residues in complex matrices. Enrofloxacin-d5 HI (ethyl-d5) is poised to play a crucial role in the evolution of these multi-residue analytical platforms.
Traditionally used for the targeted analysis of enrofloxacin (B1671348), the application of Enrofloxacin-d5 is expanding to broader screening methods for the entire fluoroquinolone class and beyond. Its stable, isotopically labeled nature makes it an ideal internal standard to compensate for matrix effects and variations in extraction efficiency and instrument response, which are significant challenges in multi-residue analysis.
A notable advancement is the use of dual deuterated internal standards, such as a combination of Enrofloxacin-d5 and Enrofloxacin-d3, to enhance the accuracy and extend the linear dynamic range of quantification for enrofloxacin residues. This approach has been successfully applied to the analysis of aquatic products, where residue levels can vary significantly. doaj.orgresearchgate.netbohrium.com By employing two distinct deuterated analogs, laboratories can more accurately quantify samples with both low and high concentrations of the target analyte in a single run, improving efficiency and reducing the need for sample re-analysis.
Future integration will likely see Enrofloxacin-d5 incorporated into analytical platforms that cover not only a wider array of fluoroquinolones but also other classes of antibiotics and veterinary drugs. This requires careful method development and validation to ensure that the deuterated standard behaves similarly to the target analytes throughout the entire analytical process, from sample preparation to detection.
Table 1: Application of Enrofloxacin-d5 in Multi-Residue Analysis
| Analytical Platform | Matrix | Target Analytes | Role of Enrofloxacin-d5 | Research Focus |
|---|---|---|---|---|
| LC-MS/MS | Aquatic Products | Enrofloxacin | Internal Standard in a dual deuterated isomer method | Improved accuracy and extended linear range for residue quantification |
| UPLC-Q-Orbitrap HRMS | Fish | Enrofloxacin and its metabolites | Internal Standard | Screening and semi-quantitative analysis of known and emerging metabolites |
Exploration of Novel Mass Spectrometry Techniques for Enhanced Precision in Isotopic Analysis
The precision of quantitative analysis using deuterated internal standards is intrinsically linked to the capabilities of the mass spectrometry techniques employed. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current standard, emerging and evolving MS technologies promise even greater precision in isotopic analysis.
High-resolution mass spectrometry (HRMS), particularly with Orbitrap technology, offers significant advantages for the analysis of deuterated compounds like Enrofloxacin-d5. The high resolving power of these instruments allows for the accurate differentiation of the isotopically labeled standard from potential isobaric interferences in complex matrices, leading to more precise and reliable quantification. This is especially critical when analyzing samples with very low concentrations of the target analyte.
Furthermore, advanced MS techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), while traditionally used for studying protein conformation, provide insights into the stability of deuterium (B1214612) labels on molecules. Understanding the potential for back-exchange of deuterium for hydrogen under different analytical conditions is crucial for ensuring the accuracy of quantification. Future research may explore the application of HDX-MS principles to evaluate the stability of deuterated internal standards like Enrofloxacin-d5 in various sample matrices and extraction conditions.
Innovations in ionization techniques and mass analyzer design will also contribute to enhanced precision. Techniques that minimize in-source fragmentation and ion suppression will lead to more consistent and reproducible measurements of the internal standard and the target analyte, further improving the accuracy of the analytical method.
Design and Synthesis of Novel Deuterated Analogs for Expanded Fluoroquinolone Research
The success of Enrofloxacin-d5 as an internal standard has spurred interest in the design and synthesis of other novel deuterated fluoroquinolone analogs. These new compounds can serve multiple purposes, from acting as internal standards for other fluoroquinolones to being used as tracers in metabolic and environmental fate studies.
The synthesis of stable isotope-labeled compounds involves strategic placement of deuterium atoms on the molecule where they are not susceptible to exchange. For fluoroquinolones, this often involves labeling the ethyl or cyclopropyl (B3062369) groups, as is the case with Enrofloxacin-d5. The synthesis of a broader range of deuterated fluoroquinolones would provide a valuable toolkit for researchers, enabling more comprehensive multi-residue analysis and a deeper understanding of the pharmacokinetic and metabolic profiles of this important class of antibiotics.
For instance, the synthesis of deuterated metabolites of enrofloxacin would allow for more accurate quantification of these compounds in biological and environmental samples. This is crucial for assessing the total residue burden and understanding the biotransformation pathways of the parent drug.
The design of these novel analogs will be guided by the need for:
Isotopic Purity: High incorporation of deuterium to minimize interference from the unlabeled analyte.
Chemical Stability: Deuterium labels placed on non-labile positions of the molecule.
Mass Shift: A sufficient mass difference from the native compound to allow for clear differentiation by the mass spectrometer.
The development of more efficient and cost-effective synthetic routes for deuterated fluoroquinolones will be a key enabler for their wider application in research and routine monitoring.
Potential for Enrofloxacin-d5 in Systems Biology and Multi-Omics Research Approaches (Analytical Components)
The principles of using stable isotope-labeled internal standards are fundamental to the quantitative nature of systems biology and multi-omics research. While direct applications of Enrofloxacin-d5 in these fields are not yet widely reported, its role as a robust analytical tool provides a strong foundation for its potential integration into these comprehensive biological studies.
In metabolomics and lipidomics, deuterated internal standards are essential for the accurate quantification of endogenous and exogenous small molecules. Enrofloxacin-d5 could serve as a valuable tool in studies investigating the impact of antibiotics on the metabolome of gut microbiota or host organisms. By providing a precise quantitative anchor, it can help to accurately measure changes in metabolite levels in response to enrofloxacin exposure.
In quantitative proteomics, stable isotope labeling is a cornerstone for determining changes in protein expression. While Enrofloxacin-d5 itself is not used to label proteins, the analytical principles it represents are central to these approaches. The precise and accurate quantification enabled by deuterated standards in small molecule analysis is analogous to the use of stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ) in proteomics.
Furthermore, in fluxomics, which aims to measure the rates of metabolic reactions, stable isotope tracers are used to follow the flow of atoms through metabolic pathways. The analytical platforms and expertise developed for the precise quantification of deuterated compounds like Enrofloxacin-d5 are directly transferable to the analysis of metabolites labeled with stable isotopes like 13C or 15N in fluxomics experiments.
The future may see the development of multi-omics studies specifically designed to investigate the systemic effects of fluoroquinolone antibiotics. In such studies, Enrofloxacin-d5 would be an indispensable tool for the accurate measurement of the drug's concentration, providing a critical link between the administered dose and the observed changes in the proteome, metabolome, and other 'omes'.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Enrofloxacin |
| Enrofloxacin-d5 HI (ethyl-d5) |
| Enrofloxacin-d3 |
| Ciprofloxacin (B1669076) |
Q & A
Q. Advanced
- Pilot Studies : Compare analyte recovery with/without Enrofloxacin-d5 in the target matrix.
- Cross-Validation : Use alternative quantification methods (e.g., stable isotope dilution with ¹³C-labeled analogs) to confirm accuracy.
- Documentation : Explicitly describe matrix-specific validation steps in the Methods section to ensure reproducibility .
What analytical challenges arise when quantifying Enrofloxacin-d5 in multi-residue panels, and how can they be addressed?
Q. Advanced
- Ion Interference : Use high-resolution MS to resolve isobaric interferences from co-eluting compounds.
- Dynamic Range Adjustment : Optimize collision energies for each transition to avoid signal saturation.
- Data Normalization : Apply batch correction algorithms to account for instrument drift during long runs .
How can isotopic purity data for Enrofloxacin-d5 be incorporated into uncertainty budgets for regulatory submissions?
Q. Advanced
- Quantify Impurities : Use nuclear magnetic resonance (NMR) or high-resolution MS to measure non-deuterated contaminants.
- Error Propagation : Include isotopic purity (e.g., 98% deuterated) as a variable in measurement uncertainty calculations.
- Documentation : Provide raw data and statistical analyses in Supporting Information to satisfy regulatory reproducibility criteria .
What mechanistic studies are needed to explain atypical pharmacokinetic profiles observed when using Enrofloxacin-d5 in specific in vivo models?
Q. Advanced
- Tracer Studies : Co-administer ¹⁴C-labeled Enrofloxacin with Enrofloxacin-d5 to track distribution and metabolism.
- Metabolite Profiling : Use MS/MS to identify deuterated vs. non-deuterated metabolites and assess isotopic exchange.
- Compartmental Modeling : Adjust pharmacokinetic models to account for deuterium-related differences in tissue penetration .
How should researchers report methodological limitations related to Enrofloxacin-d5 in peer-reviewed manuscripts?
Q. Basic
- Transparency : Disclose any observed isotopic exchange or matrix effects in the Results or Discussion section.
- Comparative Analysis : Contrast findings with studies using alternative internal standards (e.g., ¹³C-labeled compounds).
- Future Directions : Propose follow-up experiments, such as synthesizing triply deuterated analogs to reduce exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
